4-Chloroisothiazol-3(2H)-one
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Overview
Description
4-Chloroisothiazol-3(2H)-one is a heterocyclic compound with a molecular formula of C3H2ClNOS. It is characterized by a five-membered ring containing nitrogen, sulfur, and chlorine atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorothioamide with an appropriate nitrile in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Chloroisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the formulation of biocides and preservatives for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloroisothiazol-3(2H)-one involves its interaction with biological molecules. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Chloroisothiazol-3(2H)-one: Similar structure but with different substitution patterns.
Isothiazol-3(2H)-one: Lacks the chlorine atom, leading to different reactivity and applications.
4-Methylisothiazol-3(2H)-one: Contains a methyl group instead of chlorine, affecting its chemical properties and uses.
Uniqueness: 4-Chloroisothiazol-3(2H)-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new antimicrobial agents and industrial biocides.
Properties
IUPAC Name |
4-chloro-1,2-thiazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNOS/c4-2-1-7-5-3(2)6/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQESKEUORBDJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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